Ganstigmine

Vue d'ensemble

Description

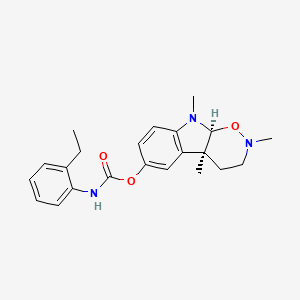

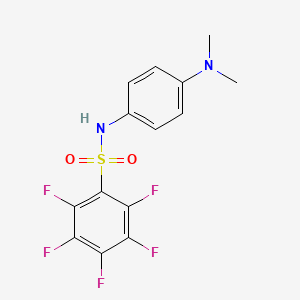

Ganstigmine is an orally active, geneserine derived, carbamate-based acetylcholinesterase inhibitor developed for the treatment of Alzheimer’s disease . It is a small molecule and is currently under investigation .

Molecular Structure Analysis

The molecular formula of Ganstigmine is C22H27N3O3 . The average weight is 381.476 and the monoisotopic weight is 381.205241741 . The structure of Ganstigmine is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Ganstigmine is an acetylcholinesterase inhibitor . This means it inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, more acetylcholine is available in the synapse, improving nerve signal transmission.Physical And Chemical Properties Analysis

Ganstigmine has a complex structure with multiple rings and functional groups . The molecular formula is C22H27N3O3, and it has an average weight of 381.476 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources.Applications De Recherche Scientifique

Structural Analysis and Alzheimer's Disease Treatment

- Structural Analysis : Ganstigmine, a carbamate-based acetylcholinesterase inhibitor derived from geneserine, is effective in treating Alzheimer's disease. Its structure was analyzed through the crystal structure of its conjugate with Torpedo californica acetylcholinesterase (TcAChE), revealing key interactions at the active site. This structural understanding aids in designing compounds with enhanced binding affinity and pharmacological properties (Bartolucci et al., 2006).

Impact on Amyloid Precursor Protein Metabolism

- Effect on Amyloid Precursor Protein (APP) : Research on neuroblastoma cell line SH-SY5Y showed that ganstigmine influences the expression and metabolism of APP. It increased the release of sAPPα without significantly affecting APP isoforms expression, suggesting a role in regulating APP metabolism, potentially linked to Alzheimer's disease (Mazzucchelli et al., 2003).

Neurodegenerative Improvement in AD11 Mice

- Neurodegenerative Effects : Ganstigmine was compared with donepezil in its ability to reverse neurodegenerative symptoms in AD11 anti-nerve growth factor (anti-NGF) mice, a model for Alzheimer's disease. Both drugs showed effectiveness in ameliorating cholinergic and behavioral deficits, but not in reducing amyloid and phosphotau accumulation, offering insights into Alzheimer's disease mechanisms (Capsoni et al., 2004).

Neurochemical and Behavioral Effects in Rats

- In Vivo Study on Rats : Ganstigmine significantly increased acetylcholine concentrations in rat prefrontal cortex, both after local and oral administration. It did not affect serotonin, noradrenaline, dopamine, or their metabolites levels. This study highlights ganstigmine's potential in treating Alzheimer's disease-related cholinergic deficits (Trabace et al., 2007).

Neuroprotection Independent of Cholinesterase Inhibition

- Neuroprotective Activity : Ganstigmine and its enantiomer CHF3360 displayed neuroprotective activity in chicken cortical neurons, independent of cholinesterase inhibition. This suggests that ganstigmine offers significant neuroprotection through mechanisms other than its cholinergic activity, potentially valuable in treating neurodegenerative diseases (Windisch et al., 2003).

Metabolism in Hepatocytes

- Metabolic Characterization : The metabolism of Ganstigmine was studied in rat hepatocytes using mass spectrometry. This research identified various phase I metabolites and aided in understanding Ganstigmine's metabolic pathways, contributing to the drug's development process (Pelizzi et al., 2003).

Mécanisme D'action

Ganstigmine works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Acetylcholine is a neurotransmitter that is involved in memory and learning. By preventing the breakdown of this neurotransmitter, Ganstigmine can help improve the symptoms of Alzheimer’s disease .

Safety and Hazards

As with any drug, Ganstigmine has potential side effects. In clinical trials, it was generally well-tolerated, but some patients experienced mild-to-moderate nausea and anorexia . It’s important to note that all drugs should be used under the supervision of a healthcare provider to manage potential risks and side effects.

Orientations Futures

While Ganstigmine shows promise in the treatment of Alzheimer’s disease, more research is needed to fully understand its efficacy and safety profile. Current studies are investigating its pharmacokinetic and pharmacodynamic profile . The results of these studies will provide valuable information for the future development and potential use of Ganstigmine in treating Alzheimer’s disease.

Propriétés

IUPAC Name |

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)27-16-10-11-19-17(14-16)22(2)12-13-24(3)28-20(22)25(19)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDWFRKFSPCRB-UNMCSNQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN(O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196607 | |

| Record name | Ganstigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganstigmine | |

CAS RN |

457075-21-7 | |

| Record name | Ganstigmine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457075217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganstigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganstigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR9SV89XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)

![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)

![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)